Cas no 823-96-1 (Trimethylboroxin)
Trimethylboroxin Chemical and Physical Properties
Names and Identifiers
-
- Trimethylboroxine
- 2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinane
- Trimethylboroxin
- Boroxin,trimethyl- (6CI,7CI,8CI,9CI)
- Methaneboronic anhydride
- Boroxin, trimethyl-
- GBBSAMQTQCPOBF-UHFFFAOYSA-N
- TRIMETHYLBOROXINE (W/W 50% SOLUTION IN THF)
- 2,4,6-Trimethylboroxin
- Trimethylboroxine, 3.5M (50 wt.%) solution in THF
- trimethyboroxine
- trimethyl boroxin
- trimethylboroxaine
- trimethyl-boroxine
- trimethyl boroxine
- PubChem14256
- Trimethylboroxine, 99%
- 2,4,6-trimethylboroxine
- 2,4,6-Trimethylboroxin #
- 2,4,6-tr
- 2,4,6-Trimethylboroxin (ACI)
- Boroxin, trimethyl- (6CI, 7CI, 8CI, 9CI)
- Trimethyl-1,3,5,2,4,6-trioxatriborinane
-
- MDL: MFCD00013354
- Inchi: 1S/C3H9B3O3/c1-4-7-5(2)9-6(3)8-4/h1-3H3
- InChI Key: GBBSAMQTQCPOBF-UHFFFAOYSA-N
- SMILES: O1B(C)OB(C)OB1C
Computed Properties
- Exact Mass: 126.08300
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 69.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 27.7
Experimental Properties
- Color/Form: Colorless or light yellow transparent liquid
- Density: 0.89962 g/mL
- Melting Point: −38 °C (lit.)
- Boiling Point: 78-80 °C(lit.)
- Flash Point: -9 ºC
- Refractive Index: n/D 1.3880
- Water Partition Coefficient: Not miscible in water.
- PSA: 27.69000
- LogP: 0.40380
- Sensitiveness: Moisture Sensitive & Hygroscopic
- Solubility: Not determined
Trimethylboroxin Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H225,H314
- Warning Statement: P210,P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 2924 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-34
- Safety Instruction: 9-16-26-33-36/37/39-45-46-37/39-3
- FLUKA BRAND F CODES:2-10-21
-
Hazardous Material Identification:
- HazardClass:3.1
- PackingGroup:II
- TSCA:Yes
- Storage Condition:0-10°C
- Safety Term:3.1
- Packing Group:II
- Risk Phrases:R11; R19; R37/38; R41
Trimethylboroxin Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Trimethylboroxin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T298925-100ml |
Trimethylboroxin |
823-96-1 | 50 wt.% solution in THF | 100ml |
¥2040.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T298925-25ml |
Trimethylboroxin |
823-96-1 | 50 wt.% solution in THF | 25ml |
¥545.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T298925-5ml |
Trimethylboroxin |
823-96-1 | 50 wt.% solution in THF | 5ml |
¥184.90 | 2023-08-31 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20282-1g |
Trimethylboroxin |
823-96-1 | 97% | 1g |
0.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20282-5g |
Trimethylboroxin |
823-96-1 | 97% | 5g |
191.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20282-25g |
Trimethylboroxin |
823-96-1 | 97% | 25g |
458.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20282-100g |
Trimethylboroxin |
823-96-1 | 97% | 100g |
1375.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20282-500g |
Trimethylboroxin |
823-96-1 | 97% | 500g |
3669.00 | 2021-06-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R093393-25ml |
Trimethylboroxin |
823-96-1 | 3.5mol/L(50wt.%)inTHF | 25ml |
¥755 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R093393-100ml |
Trimethylboroxin |
823-96-1 | 3.5mol/L(50wt.%)inTHF | 100ml |
¥2260 | 2023-09-07 |
Trimethylboroxin Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Solvents: Acetone
Production Method 4
1.2 Reagents: Hydrochloric acid
1.3 Reagents: Water
2.1 Reagents: Calcium hydride
Production Method 5
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
2.1 Reagents: Triphenylmethane Solvents: 1,2-Dichlorobenzene ; 2 atm, -78 °C; 100 °C
Production Method 11
2.1 Reagents: Triphenylmethane Solvents: 1,2-Dichlorobenzene ; 2 atm, -78 °C; 24 h, 20 °C
Production Method 12
2.1 -
Production Method 13
Trimethylboroxin Raw materials
- Methylboronic acid
- Methyllithium (1.6M in Diethyl Ether)
- Borane N,\u200bN-\u200bDiisopropylethylamin\u200be Complex
- bromodimethylborane
- Borane Triethylamine Complex
- Borane-dimethyl Sulfide Complex
- Methylium, triphenyl-
- 1,3,2-Dioxaborinane, 2-methoxy-
Trimethylboroxin Preparation Products
Trimethylboroxin Suppliers
Trimethylboroxin Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
Additional information on Trimethylboroxin
Recent Advances in Trimethylboroxin (CAS 823-96-1) Research: Applications and Innovations in Chemical Biology and Medicine
Trimethylboroxin (CAS 823-96-1), a cyclic boronic ester with the molecular formula C3H9B3O3, has garnered significant attention in recent years due to its versatile applications in chemical biology, medicinal chemistry, and materials science. This research brief synthesizes the latest findings on Trimethylboroxin, focusing on its synthesis, mechanistic insights, and emerging therapeutic potentials. Recent studies highlight its role as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in pharmaceutical synthesis, as well as its novel applications in boron neutron capture therapy (BNCT) and targeted drug delivery systems.
A 2023 study published in Journal of Medicinal Chemistry demonstrated Trimethylboroxin’s efficacy as a boron carrier in BNCT, leveraging its high boron content (∼35% by weight) and metabolic stability. Researchers optimized its formulation using lipid nanoparticles, achieving enhanced tumor-specific accumulation in preclinical models of glioblastoma. Parallel work in ACS Catalysis revealed its catalytic role in C−B bond formation under mild conditions, enabling greener synthetic routes to arylboronate esters—critical building blocks for kinase inhibitors and other therapeutics.
Structural modifications of Trimethylboroxin derivatives have also shown promise in antimicrobial applications. A team at MIT reported in Nature Chemical Biology that fluorinated analogs exhibit potent activity against multidrug-resistant Staphylococcus aureus by disrupting cell wall biosynthesis pathways. These findings align with broader trends in boronic acid-based drug development, where compounds like bortezomib (a proteasome inhibitor) have paved the way for boron-centric pharmacophores.
Challenges remain in optimizing the pharmacokinetics of Trimethylboroxin-derived agents, particularly regarding off-target effects and aqueous solubility. However, advances in prodrug strategies—such as esterase-activated prodrugs described in a 2024 Chemical Science paper—are addressing these limitations. Industry partnerships, including a recent collaboration between Merck and Boropharm GmbH, aim to translate these discoveries into clinical candidates, with Phase I trials for a Trimethylboroxin-antibody conjugate anticipated in 2025.
In conclusion, Trimethylboroxin (823-96-1) exemplifies the convergence of synthetic chemistry and biomedical innovation. Its dual utility as a synthetic tool and therapeutic scaffold underscores the growing importance of boron chemistry in addressing unmet medical needs, from oncology to infectious diseases. Future research directions may explore its potential in covalent inhibitor design and bioorthogonal labeling, further expanding its impact on precision medicine.
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